buta-1,3-diene;mercury
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Overview
Description
Buta-1,3-diene is an organic compound with the formula CH₂=CH-CH=CH₂. It is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber . Mercury, on the other hand, is a chemical element with the symbol Hg and atomic number 80. It is a heavy, silvery d-block element, and the only metallic element that is liquid at standard conditions for temperature and pressure . The combination of buta-1,3-diene and mercury forms a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-diene can be prepared through several methods:
Dehydrohalogenation of 1,4-dihaloalkanes: This involves the elimination of hydrogen halides from 1,4-dihaloalkanes.
Elimination of hydrogen halides from 4-halo-1-butene: This method also involves the removal of hydrogen halides.
Thermal cracking of hydrocarbons: This process involves breaking down larger hydrocarbon molecules into smaller ones at high temperatures.
Industrial Production Methods
Industrially, buta-1,3-diene is produced as a byproduct of the steam cracking of hydrocarbons to produce ethylene . The process involves the pyrolysis of naphtha or lighter hydrocarbons, followed by the separation of buta-1,3-diene from the resulting mixture.
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene undergoes various types of chemical reactions:
Oxidation: Buta-1,3-diene can be oxidized to form products such as butadiene monoxide.
Reduction: It can be reduced to form butenes or butanes.
Substitution: Buta-1,3-diene can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium is commonly used.
Substitution: Halogens like chlorine and bromine are used in the presence of light or heat.
Major Products
Oxidation: Butadiene monoxide.
Reduction: Butenes and butanes.
Substitution: Halogenated butadienes.
Scientific Research Applications
Buta-1,3-diene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of buta-1,3-diene involves its interaction with various molecular targets and pathways:
Polymerization: Buta-1,3-diene undergoes polymerization to form synthetic rubber.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Comparison with Similar Compounds
Buta-1,3-diene can be compared with other similar compounds such as:
Buta-1,3-diyne: This compound has a similar structure but contains triple bonds instead of double bonds.
Hexa-1,3,5-triene: This compound has a longer conjugated chain and different reactivity.
Isoprene: This compound is a naturally occurring diene with similar properties but different applications.
Buta-1,3-diene is unique due to its widespread industrial applications and its role as a precursor to synthetic rubber .
Properties
CAS No. |
12002-19-6 |
---|---|
Molecular Formula |
C4H4Hg |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
1-mercuracyclopenta-2,4-diene |
InChI |
InChI=1S/C4H4.Hg/c1-3-4-2;/h1-4H; |
InChI Key |
DMNGXBPFKNBWTD-UHFFFAOYSA-N |
SMILES |
C1=C[Hg]C=C1 |
Canonical SMILES |
C1=C[Hg]C=C1 |
Color/Form |
Colorless to brownish powder |
solubility |
SOL IN WATER, INSOL IN ALCOHOL |
Origin of Product |
United States |
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